molecular formula C7H5F3N2O2 B11729917 4-Amino-6-(trifluoromethyl)nicotinic acid

4-Amino-6-(trifluoromethyl)nicotinic acid

Cat. No.: B11729917
M. Wt: 206.12 g/mol
InChI Key: OXIDMTHROAKPSF-UHFFFAOYSA-N
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Description

Significance of Pyridine-Carboxylic Acid Systems in Advanced Organic Synthesis

Pyridine-carboxylic acids are fundamental building blocks in the synthesis of complex organic molecules. The presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid group within the same molecule imparts a unique reactivity profile. This dual functionality allows for a wide range of chemical transformations, making them ideal starting materials for the construction of more elaborate molecular architectures. These systems are particularly crucial in the synthesis of pharmaceuticals, where the pyridine moiety can interact with biological targets and the carboxylic acid group can be modified to tune solubility and pharmacokinetic properties. For instance, 4-Amino nicotinic acids are recognized as valuable building blocks for creating heterocyclic molecules with medicinal importance, such as naphthyridines and azaquinazolines. thieme-connect.com

Strategic Importance of Trifluoromethyl and Amino Functionalities in Heterocyclic Chemistry

The introduction of trifluoromethyl (-CF3) and amino (-NH2) groups into heterocyclic rings is a widely employed strategy in modern drug design and materials science. The trifluoromethyl group is known to significantly enhance the metabolic stability and bioavailability of a molecule. atomfair.com Its strong electron-withdrawing nature and lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. The trifluoromethyl group's unique electronic properties can also enhance the bioavailability of drug candidates. atomfair.com

The amino group, on the other hand, serves as a versatile functional handle for further molecular elaboration. It can act as a hydrogen bond donor, which is crucial for molecular recognition at biological targets, and it can be readily derivatized to introduce a wide array of other functional groups. The combination of these two functionalities on a nicotinic acid scaffold, as seen in 4-Amino-6-(trifluoromethyl)nicotinic acid, creates a molecule with a rich potential for chemical modification and a high likelihood of possessing interesting biological or material properties.

Overview of Research Trajectories for Novel Nicotinic Acid Derivatives

Current research on novel nicotinic acid derivatives is highly focused on the development of new therapeutic agents. Scientists are actively exploring the synthesis of new derivatives to evaluate their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, some novel nicotinic acid derivatives have been investigated for their potential as HIV-1 RT dual inhibitors. mdpi.com Research has also been directed towards the development of new synthetic methodologies that allow for the efficient and selective functionalization of the nicotinic acid core. The overarching goal is to expand the chemical space accessible from this versatile scaffold and to discover new compounds with enhanced efficacy and novel mechanisms of action. The development of practical, large-scale syntheses for key intermediates like 4-amino-2-(trifluoromethyl)nicotinic acid highlights the industrial importance of this class of compounds. thieme-connect.com

Below is a data table summarizing the key properties of the subject compound.

PropertyValue
Chemical Name This compound
CAS Number 1256821-57-4
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
Synonyms 4-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid

This data is compiled from publicly available chemical supplier information. synblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14)

InChI Key

OXIDMTHROAKPSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 6 Trifluoromethyl Nicotinic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-Amino-6-(trifluoromethyl)nicotinic acid allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the functional groups attached to the pyridine (B92270) ring: the amino group, the carboxylic acid, and the trifluoromethyl group.

One plausible retrosynthetic approach begins with the disconnection of the C-N and C-C bonds corresponding to the amino and carboxylic acid groups, respectively. This leads to a key intermediate, a di-substituted pyridine with a trifluoromethyl group. Further disconnection of the trifluoromethyl group reveals a simpler pyridine precursor.

A logical retrosynthetic pathway is outlined below:

Disconnection of the amino and carboxyl groups: The amino and carboxyl groups can be envisioned as being introduced onto a pre-existing 2-(trifluoromethyl)pyridine (B1195222) core. This could be achieved through functional group interconversions or by direct introduction.

Disconnection of the trifluoromethyl group: The trifluoromethyl group can be disconnected to a precursor that allows for its introduction, such as a halogenated pyridine.

Based on this analysis, several key precursors can be identified:

Substituted Pyridines: A 2-halopyridine or a 2-aminopyridine (B139424) could serve as a starting point for the introduction of the other functional groups.

Acyclic Precursors: For a de novo synthesis of the pyridine ring, acyclic precursors containing the necessary carbon and nitrogen atoms, along with the trifluoromethyl group or a precursor to it, would be required.

De Novo Synthetic Routes to the Core Nicotinic Acid Framework

The construction of the substituted pyridine ring de novo offers a powerful approach to control the substitution pattern from the outset.

Several classical and modern cyclization reactions can be adapted for the synthesis of the this compound framework. These reactions typically involve the condensation of acyclic precursors to form the heterocyclic ring.

One of the most well-established methods for pyridine synthesis is the Hantzsch pyridine synthesis . This reaction involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849). To apply this to the target molecule, a trifluoromethylated β-ketoester would be a key starting material.

Another relevant approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a Michael acceptor derived from an α,β-unsaturated ketone. By selecting appropriate starting materials containing the trifluoromethyl group, this method can provide access to substituted pyridines.

More contemporary methods, such as transition-metal-catalyzed cycloadditions, also offer potential routes. For instance, the [2+2+2] cycloaddition of alkynes and nitriles can be a powerful tool for the construction of substituted pyridines.

Cyclization ReactionKey PrecursorsPotential for Trifluoromethyl Incorporation
Hantzsch Pyridine SynthesisTrifluoromethylated β-ketoester, aldehyde, ammoniaHigh, through the use of a fluorinated building block
Bohlmann-Rahtz Pyridine SynthesisEnamine, trifluoromethylated α,β-unsaturated ketoneHigh, through the Michael acceptor
[2+2+2] CycloadditionTrifluoromethylated alkyne, alkyne, nitrileHigh, through the alkyne component

Once a suitably substituted pyridine ring is formed, the carboxylic acid group can be introduced at the 3-position. Several methods are available for this transformation.

Oxidation of a Methyl Group: If the pyridine precursor has a methyl group at the 3-position, it can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid.

Hydrolysis of a Nitrile: A nitrile group at the 3-position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile can be introduced via nucleophilic substitution of a halide or through a Sandmeyer reaction from an amino group.

Carboxylation of an Organometallic Intermediate: A pyridine ring can be deprotonated at the 3-position using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then react with carbon dioxide to afford the carboxylic acid after acidic workup.

Strategies for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl group is a critical step in the synthesis. This can be achieved through either electrophilic or nucleophilic trifluoromethylation strategies.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich substrate. For pyridines, which are electron-deficient, this approach can be challenging but is feasible with appropriately activated substrates.

Common electrophilic trifluoromethylating reagents include:

Togni's Reagents: These are hypervalent iodine compounds that are widely used for electrophilic trifluoromethylation.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic CF3 sources.

The regioselectivity of electrophilic trifluoromethylation on a pyridine ring is influenced by the electronic properties of the existing substituents. Electron-donating groups can direct the trifluoromethylation to the ortho and para positions.

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" source with an electrophilic substrate, such as a halopyridine.

Key nucleophilic trifluoromethylating reagents include:

Ruppert-Prakash Reagent (TMSCF3): This is a versatile reagent that can deliver a nucleophilic trifluoromethyl group in the presence of a fluoride (B91410) source.

Trifluoromethyl Anion Equivalents: These can be generated from various precursors, such as trifluoromethane (B1200692) (CHF3) or trifluoroacetic acid derivatives.

Transition metal-catalyzed cross-coupling reactions are also a powerful method for nucleophilic trifluoromethylation. For example, a halopyridine can be coupled with a trifluoromethyl source in the presence of a copper or palladium catalyst.

Trifluoromethylation StrategyReagent TypeSubstrate Requirement
ElectrophilicTogni's or Umemoto's reagentsElectron-rich or activated pyridine
NucleophilicRuppert-Prakash reagent (TMSCF3)Halopyridine or other electrophilic pyridine
Cross-CouplingTrifluoromethyl source with a transition metal catalystHalopyridine

Radical-Mediated Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical step in the synthesis of molecules like this compound. While various methods exist, radical-mediated trifluoromethylation has emerged as a powerful strategy. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-deficient pyridine ring.

Common precursors for generating •CF3 radicals include trifluoroiodomethane (CF3I) under photolytic or radical initiator conditions, trifluoromethanesulfonyl chloride (CF3SO2Cl), and reagents like the Togni or Langlois reagents. The regioselectivity of the radical attack is influenced by the electronic properties of the pyridine ring and the reaction conditions. For pyridine derivatives, radical attack often occurs at the C2 and C4 positions. However, the presence of directing groups can influence the selectivity. In the context of synthesizing 6-(trifluoromethyl)nicotinic acid derivatives, a precursor might be chosen where the C6 position is activated towards radical attack, or a subsequent isomerization or rearrangement step is employed.

Research into the synthesis of trifluoromethyl ketones has explored various methods, including those involving nucleophilic trifluoromethylation and the conversion of carboxylic acids, which highlights the broad interest in incorporating the CF3 moiety. researchgate.net While specific radical-mediated syntheses leading directly to this compound are not extensively detailed in readily available literature, the general principles of radical trifluoromethylation of pyridines form a foundational approach for synthetic chemists. researchgate.net

Amination Protocols at the 4-Position of the Pyridine Ring

Direct amination involves the direct introduction of an amino group onto the pyridine ring at the desired position. One of the most common methods is Nucleophilic Aromatic Substitution (SNAr). This approach requires a precursor with a good leaving group, such as a halogen (Cl, Br, I), at the 4-position. The electron-withdrawing nature of the pyridine ring nitrogen and the trifluoromethyl group facilitates the attack of a nucleophilic nitrogen source, such as ammonia or an amine equivalent.

Microwave-assisted, solvent-free, and catalyst-free direct amination of halopyridines has been shown to be an efficient and environmentally friendly method for coupling with various amines. researchgate.net This technique can lead to high yields in short reaction times. researchgate.net

Another emerging strategy is direct C-H amination. This avoids the need for pre-functionalization with a leaving group. Recent studies have demonstrated methods for the direct C-H amination of azaarenes at the C2 and C4 positions using hypervalent iodine reagents. chemrxiv.orgnih.gov These methods operate under mild conditions and can provide unprecedented access to C4-aminated products without requiring pre-oxidation of the heterocycle. chemrxiv.orgnih.gov The process involves activating the heterocycle and delivering a nitrogen-containing nucleophile in a single step or a one-pot process. chemrxiv.org

Direct Amination Method Precursor Requirement Key Features Potential Yield
Nucleophilic Aromatic Substitution (SNAr)4-Halopyridine or other leaving groupOften requires elevated temperatures or catalysts; microwave irradiation can enhance efficiency.Good to High
Direct C-H AminationUnfunctionalized pyridine C-H bondAvoids pre-functionalization; uses activating reagents (e.g., I(III) reagents); mild conditions.Good to Excellent

This table is generated based on data from sources discussing direct amination of pyridine rings. researchgate.netchemrxiv.orgnih.gov

Indirect amination involves converting a precursor functional group at the 4-position into an amino group. This multi-step approach can offer advantages in terms of substrate compatibility and control over reactivity.

Another indirect route is reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net In the context of pyridine synthesis, a 4-oxo or related precursor could potentially be converted to the 4-amino derivative through this pathway. researchgate.netnih.gov Various reducing agents can be employed, with sodium borohydride (B1222165) being a common and efficient choice under different conditions. researchgate.net

Indirect Amination Method Precursor Functional Group Key Reagents Notes
Pd-catalyzed CouplingHalogen (e.g., Iodo)BocNH2, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)Two-step process: coupling followed by deprotection (e.g., with HCl).
Reduction of Nitro GroupNitro (NO2)Reducing agents (e.g., H2/Pd, SnCl2)A classic and reliable method for amine synthesis from nitroarenes.
Reductive AminationKetone/AldehydeAmine source, Reducing agent (e.g., NaBH4)Converts a carbonyl group to an amine via an imine intermediate.

This table is generated based on data from sources discussing indirect amination strategies. thieme-connect.comresearchgate.netnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis. For the synthesis of this compound, optimization would focus on key steps such as trifluoromethylation and amination.

In Pd-catalyzed amination reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, and temperature. For the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid, the use of Xantphos as a ligand and cesium carbonate as a base in tert-amyl alcohol at reflux was found to be effective. thieme-connect.com The addition of co-solvents can also significantly impact reaction times and feasibility on a larger scale. thieme-connect.com

For direct SNAr reactions, optimization may involve screening different solvents and temperatures, as well as considering the use of microwave irradiation to accelerate the reaction and improve yields. researchgate.net The choice of the nitrogen nucleophile and the presence of additives can also play a significant role. researchgate.net Green chemistry principles are increasingly being applied, favoring solvent-free conditions or the use of environmentally benign solvents like water where possible. researchgate.net High yields can often be achieved with short reaction times under optimized microwave conditions without the need for a transition metal catalyst. researchgate.net

Exploration of Chemical Reactivity and Transformation Pathways of 4 Amino 6 Trifluoromethyl Nicotinic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for various chemical modifications.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions of carboxylic acids, typically employed to modify solubility, bioavailability, or to serve as a handle for further functionalization. These reactions on nicotinic acid derivatives are commonly achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of additives such as hydroxybenzotriazole (B1436442) (HOBt). For instance, studies on the related compound, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, have shown successful ester and amide formation using these standard coupling conditions. However, specific examples detailing the reagents, reaction conditions, and yields for the esterification or amidation of 4-amino-6-(trifluoromethyl)nicotinic acid have not been reported.

Reduction to Alcohol or Aldehyde Derivatives

The reduction of the carboxylic acid group to a primary alcohol or an aldehyde is a key transformation in organic synthesis. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction to the alcohol, or more controlled reagents for reduction to the aldehyde. No documented studies were found that specifically describe the reduction of the carboxylic acid group of this compound.

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids, often requiring harsh conditions. Modern photochemical methods have emerged as milder alternatives for the decarboxylation of some amino acids. Nevertheless, there is no available literature detailing decarboxylation studies specifically performed on this compound.

Reactions Involving the Amino Group

The amino group at the 4-position is a nucleophilic center, making it susceptible to reactions with various electrophiles.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the amino group are common methods to introduce acyl or sulfonyl moieties, respectively, which can significantly alter the compound's electronic and biological properties. These reactions typically involve treating the amino group with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. While these are standard transformations for aromatic amines, no specific protocols or research findings have been published for the acylation or sulfonylation of this compound.

Alkylation Reactions

N-alkylation of the amino group introduces alkyl substituents. Modern catalytic methods allow for the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents. Despite the existence of these general methodologies, their specific application to this compound, including reaction conditions and outcomes, has not been documented in the scientific literature.

Formation of Schiff Bases and Related Imines

The primary amino group at the C-4 position of this compound is capable of undergoing condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The reaction is generally catalyzed by acid or base and is often reversible. The nucleophilicity of the amino group is a critical factor for this transformation. In the case of this compound, the presence of two electron-withdrawing groups (the trifluoromethyl group and the pyridine ring nitrogen) diminishes the electron density on the amino nitrogen, thereby reducing its nucleophilicity. This may necessitate more forcing reaction conditions compared to more electron-rich anilines. However, the reaction remains a viable pathway for derivatization.

Carbonyl Reactant (R-C(O)-R')Expected Schiff Base Product
Benzaldehyde4-((Benzylidene)amino)-6-(trifluoromethyl)nicotinic acid
4-Methoxybenzaldehyde4-(((4-Methoxyphenyl)methylene)amino)-6-(trifluoromethyl)nicotinic acid
Acetone4-((Propan-2-ylidene)amino)-6-(trifluoromethyl)nicotinic acid
Cyclohexanone4-((Cyclohexylidene)amino)-6-(trifluoromethyl)nicotinic acid

This table presents hypothetical products from the condensation reaction between this compound and various carbonyl compounds.

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt (-N₂⁺) through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). lkouniv.ac.inorganic-chemistry.org The resulting pyridinediazonium salt is a highly versatile intermediate, as the diazonio group is an excellent leaving group (releasing neutral nitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

However, the diazotization of this compound is expected to be more challenging than that of simple anilines. The nucleophilicity of the amino nitrogen is significantly reduced by the electron-withdrawing effects of the trifluoromethyl group and the pyridine ring nitrogen, which can hinder the initial nitrosation step. lkouniv.ac.inmychemblog.com

Once formed, the diazonium salt can undergo several important transformations:

Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comorganic-chemistry.org This provides a powerful method for introducing these functionalities onto the pyridine ring at a position that might be difficult to access through other means.

Schiemann Reaction : For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt results in the loss of N₂ and boron trifluoride (BF₃), yielding the corresponding 4-fluoro derivative. organic-chemistry.org

Hydrolysis : Heating the acidic solution of the diazonium salt allows for the replacement of the diazonium group with a hydroxyl group, leading to the formation of 4-hydroxy-6-(trifluoromethyl)nicotinic acid. masterorganicchemistry.com

Other Transformations : The diazonium group can also be replaced by an iodo group (using KI), a trifluoromethyl group (Sandmeyer trifluoromethylation), or a trifluoromethylthio group, among others. organic-chemistry.orgnih.gov

Reaction NameReagentsExpected Product
DiazotizationNaNO₂, HCl, 0-5 °C4-Diazonio-6-(trifluoromethyl)nicotinate chloride
Sandmeyer (Chlorination)CuCl4-Chloro-6-(trifluoromethyl)nicotinic acid
Sandmeyer (Bromination)CuBr4-Bromo-6-(trifluoromethyl)nicotinic acid
Sandmeyer (Cyanation)CuCN4-Cyano-6-(trifluoromethyl)nicotinic acid
Schiemann ReactionHBF₄, then heat4-Fluoro-6-(trifluoromethyl)nicotinic acid
IodinationKI4-Iodo-6-(trifluoromethyl)nicotinic acid
HydrolysisH₂O, heat4-Hydroxy-6-(trifluoromethyl)nicotinic acid
Sandmeyer TrifluoromethylationTMSCF₃, Cu(I)4,6-Bis(trifluoromethyl)nicotinic acid

This table summarizes potential synthetic transformations of this compound via its diazonium salt intermediate.

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified in this compound by the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, involve the attack of an electrophile on the aromatic ring. wikipedia.org Pyridine itself is highly resistant to SₑAr, often requiring harsh conditions, because the ring nitrogen is protonated or coordinates to the Lewis acid catalyst under typical reaction conditions. wikipedia.org This creates a positive charge that strongly deactivates the entire ring system toward attack by electrophiles.

For this compound, the deactivation is even more pronounced. The trifluoromethyl and carboxylic acid groups are powerful deactivating groups, further reducing the ring's electron density. Although the 4-amino group is a strong activating group, under the strongly acidic conditions required for most SₑAr reactions, it would be protonated to the ammonium (B1175870) group (-NH₃⁺), which is also a strong deactivating, meta-directing group. Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is considered extremely unlikely to occur under standard conditions.

Nucleophilic Aromatic Substitution Studies

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). youtube.com This reaction requires the presence of a good leaving group, such as a halide, on the ring.

While this compound itself does not possess a suitable leaving group, its halogenated derivatives would be excellent substrates for SₙAr. For instance, in a hypothetical molecule like 4-amino-5-chloro-6-(trifluoromethyl)nicotinic acid, the chlorine atom at the C-5 position would be activated towards nucleophilic attack by the ortho-trifluoromethyl group and the para-amino group. The electron-withdrawing trifluoromethyl group is particularly effective at stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SₙAr mechanism. mdpi.comnih.gov Pyridines and other electron-poor heterocycles are known to be especially effective in these reactions. youtube.comnih.gov

Hypothetical SubstrateNucleophilePotential Product
4-Amino-5-chloro-6-(trifluoromethyl)nicotinic acidSodium methoxide (B1231860) (NaOCH₃)4-Amino-5-methoxy-6-(trifluoromethyl)nicotinic acid
4-Amino-5-chloro-6-(trifluoromethyl)nicotinic acidAmmonia (B1221849) (NH₃)4,5-Diamino-6-(trifluoromethyl)nicotinic acid
4-Amino-2-chloro-6-(trifluoromethyl)nicotinic acidSodium thiophenoxide (NaSPh)4-Amino-2-(phenylthio)-6-(trifluoromethyl)nicotinic acid

This table illustrates the potential for nucleophilic aromatic substitution on hypothetical halogenated derivatives of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions at Ring Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Similar to SₙAr, the parent compound this compound is not a direct substrate for these reactions as it lacks the necessary leaving group (e.g., Br, I, OTf). However, halogenated derivatives, which could potentially be synthesized via Sandmeyer reactions, would be valuable precursors for cross-coupling. For example, 4-amino-5-bromo-6-(trifluoromethyl)nicotinic acid could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the C-5 position. The high functional group tolerance of many modern palladium catalysts suggests that such reactions could proceed without interfering with the amino and carboxylic acid moieties. organic-chemistry.orgnih.gov

Hypothetical SubstrateCoupling ReactionCoupling PartnerExpected Product
4-Amino-5-bromo-6-(trifluoromethyl)nicotinic acidSuzuki CouplingPhenylboronic acid4-Amino-5-phenyl-6-(trifluoromethyl)nicotinic acid
4-Amino-2-iodo-6-(trifluoromethyl)nicotinic acidSonogashira CouplingPhenylacetylene4-Amino-2-(phenylethynyl)-6-(trifluoromethyl)nicotinic acid
4-Amino-5-bromo-6-(trifluoromethyl)nicotinic acidBuchwald-Hartwig AminationAniline4-Amino-5-(phenylamino)-6-(trifluoromethyl)nicotinic acid

This table showcases the synthetic potential of halogenated derivatives of this compound in various palladium-catalyzed cross-coupling reactions.

Influence of the Trifluoromethyl Group on Reactivity

This strong electron withdrawal has several key consequences:

Reduced Basicity and Nucleophilicity : The -CF₃ group decreases the electron density on the pyridine ring nitrogen, making it a weaker base compared to unsubstituted nicotinic acid. Similarly, it reduces the electron density on the 4-amino group, lowering its nucleophilicity. This impacts reactions like Schiff base formation and makes diazotization more difficult. lkouniv.ac.inmychemblog.com

Pyridine Ring Activation/Deactivation :

For electrophilic substitution , the -CF₃ group acts as a strong deactivating group, making the already electron-poor pyridine ring extremely unreactive towards electrophiles.

For nucleophilic substitution , the -CF₃ group is a strong activating group. It powerfully stabilizes the negative charge in the Meisenheimer intermediate, particularly when substitution occurs at the ortho (C-5) or para (C-2) positions relative to it. mdpi.com

Acidity of the Carboxylic Acid : The electron-withdrawing nature of the -CF₃ group, transmitted through the pyridine ring, increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

Electronic Effects on Ring and Functional Group Reactivity

The reactivity of the pyridine ring and its associated functional groups in this compound is a consequence of the cumulative electronic effects of the amino and trifluoromethyl substituents. The amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic attack.

The pyridine nitrogen itself is inherently electron-withdrawing, further influencing the electron distribution. The combination of these opposing electronic forces results in a complex reactivity profile. The electron-donating amino group tends to activate the ring towards electrophilic aromatic substitution, while the trifluoromethyl group and the ring nitrogen deactivate it. libretexts.org

The carboxylic acid group is also a deactivating, meta-directing group in electrophilic aromatic substitution. libretexts.org However, its reactivity is more often observed in reactions such as esterification, amidation, or reduction. The electronic environment of the carboxylic acid is influenced by the adjacent amino group and the more distant trifluoromethyl group. The electron-donating nature of the amino group can slightly decrease the acidity of the carboxylic acid compared to an unsubstituted nicotinic acid, while the electron-withdrawing trifluoromethyl group would be expected to increase its acidity.

In nucleophilic aromatic substitution reactions, the trifluoromethyl group, being strongly electron-withdrawing, can activate the ring towards attack by nucleophiles, particularly at positions ortho and para to it.

A summary of the expected electronic influences of the substituents is presented in the table below.

SubstituentPositionElectronic EffectInfluence on Pyridine Ring Reactivity
Amino (-NH₂)4Electron-donating (resonance)Activating for electrophilic substitution
Trifluoromethyl (-CF₃)6Electron-withdrawing (inductive)Deactivating for electrophilic substitution, Activating for nucleophilic substitution
Carboxylic Acid (-COOH)3Electron-withdrawing (inductive and resonance)Deactivating for electrophilic substitution
Pyridine Nitrogen1Electron-withdrawing (inductive)Deactivating for electrophilic substitution

This table summarizes the general electronic effects of the substituents on the pyridine ring.

Steric Effects and Conformational Analysis in Transformations

Steric hindrance plays a significant role in the chemical transformations of this compound, primarily due to the bulky nature of the trifluoromethyl group and its proximity to the carboxylic acid function. This is analogous to the well-documented "ortho effect" observed in substituted benzoic acids, where a substituent ortho to the carboxyl group can influence its acidity and reactivity through steric interactions. wikipedia.org

The trifluoromethyl group at the 6-position can sterically hinder the approach of reagents to the adjacent pyridine nitrogen and the carboxylic acid group at the 3-position. This steric crowding can affect the rate and feasibility of reactions involving these functional groups. For instance, in esterification or amidation reactions of the carboxylic acid, the trifluoromethyl group may impede the access of bulky alcohols or amines to the carbonyl carbon.

Computational modeling and spectroscopic studies on related substituted pyridines and benzoic acids suggest that the interplay between steric and electronic effects dictates the preferred conformation and, consequently, the reaction pathways. nih.govtandfonline.com For this compound, the preferred conformation would likely be one that minimizes the steric strain between the -CF₃ and -COOH groups, potentially impacting intermolecular interactions and crystal packing. numberanalytics.comresearchgate.net

The steric influence of the substituents can be qualitatively assessed by considering their van der Waals radii and their spatial arrangement on the pyridine ring.

SubstituentPositionRelative Steric BulkPotential Steric Interactions
Amino (-NH₂)4ModerateMinimal direct hindrance to the carboxylic acid
Trifluoromethyl (-CF₃)6HighSignificant steric hindrance to the adjacent pyridine nitrogen and the carboxylic acid at position 3
Carboxylic Acid (-COOH)3ModerateSubject to steric hindrance from the trifluoromethyl group

This table provides a qualitative overview of the potential steric effects of the substituents.

Derivatization and Analog Synthesis of 4 Amino 6 Trifluoromethyl Nicotinic Acid

Ester Derivatives for Modified Reactivity

Esterification of the carboxylic acid group in nicotinic acid derivatives is a common strategy to modify properties such as solubility, stability, and reactivity. The synthesis of these esters is typically achieved through condensation reactions between the parent carboxylic acid and a variety of alcohols or phenols.

A prevalent method for synthesizing ester derivatives of trifluoromethyl-substituted nicotinic acids involves the use of coupling agents. For instance, the reaction of a 2-(arylamino)-6-(trifluoromethyl)nicotinic acid with an appropriate phenol (B47542) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in an acetonitrile (B52724) solution yields the corresponding aryl esters in good yields, ranging from 52% to 98%. mdpi.com This method allows for the introduction of a wide array of substituted phenyl groups, thereby fine-tuning the electronic and steric nature of the ester moiety. mdpi.com

The nature of the substituent on the aryl ester can significantly influence the molecule's properties. For example, in a series of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate derivatives, the position of substituents on the phenyl ring was shown to be critical. mdpi.com The replacement of the ethoxy group in an ethyl nicotinate (B505614) with 4-substituted aryl rings led to notable changes in potency, with 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters being among the most potent in the series. mdpi.com Conversely, moving the chloro substituent from the 4-position to the 2- or 3-position resulted in a decrease in activity. mdpi.com

Table 1: Examples of Synthesized Aryl Ester Derivatives of a Substituted 6-(Trifluoromethyl)nicotinic Acid mdpi.com

Derivative Name Yield
2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate 86%
3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate 87%
4-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate 63%
4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate 63%

Amide Derivatives for Functional Diversity

The conversion of the carboxylic acid to an amide is a key transformation that introduces significant functional and structural diversity. The amide bond is a fundamental feature in many biologically active molecules, and its formation allows for the incorporation of a vast range of amine-containing fragments.

Similar to ester synthesis, amide derivatives of 6-(trifluoromethyl)nicotinic acids can be efficiently prepared using the EDCI coupling method. The reaction of the parent acid with an appropriate amine, facilitated by EDCI and HOBt, produces the desired amides in yields ranging from 39% to 96%. mdpi.com This synthetic route is highly versatile, enabling the synthesis of various classes of amides, including:

Hydroxamic acids: By reacting with hydroxylamine, yielding derivatives like 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide. mdpi.com

Amino acid conjugates: By coupling with amino acid esters, such as in the synthesis of Ethyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate. mdpi.com

Benzylamides: Reaction with substituted benzylamines affords a range of N-benzylamide derivatives. mdpi.com

Arylpiperazino amides: The use of arylpiperazines as the amine component introduces a bulky and functionally distinct moiety. mdpi.com

The diversity of the amine component allows for extensive exploration of structure-activity relationships. For instance, studies on substituted nicotinamides have shown that monosubstituted aryl amides and various benzylamides can exhibit significant biological activity. mdpi.com The substituents on the aromatic rings of these amide derivatives play a crucial role in determining their efficacy. mdpi.com

Table 2: Examples of Synthesized Amide Derivatives of a Substituted 6-(Trifluoromethyl)nicotinic Acid mdpi.com

Derivative Name Yield
2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide 61%
Ethyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate 96%
N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide 93%
2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide 65%
N-(4-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide 46%

Substitution at the Amino Group

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom. A common strategy for the N-alkylation of amino groups on aromatic rings involves a two-step process to ensure selectivity and avoid side reactions. monash.edu First, the amino group is protected with a sulfonamide, such as a tosyl or a nitrobenzenesulfonyl group. The resulting sulfonamide is more acidic than the parent amine, allowing for selective deprotonation with a suitable base, followed by reaction with an alkylating agent like an alkyl iodide. monash.edu Subsequent removal of the sulfonamide protecting group yields the N-alkylated amine. monash.edu This method provides a controlled way to introduce methyl and other alkyl groups. monash.edu

N-Acylation introduces an acyl group, forming an amide linkage at the amino position. This is typically achieved by reacting the amino group with an acyl chloride, an acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. arkat-usa.orgnih.gov The use of coupling reagents like phosphonium (B103445) or uronium salts, often based on 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the formation of the amide bond under mild conditions. arkat-usa.orgresearchgate.net Enzymatic methods using aminoacylases are also being explored as a greener alternative for the selective N-acylation of amino acids in aqueous media. nih.gov These reactions allow for the attachment of a wide variety of molecular fragments, significantly expanding the chemical space of the derivatives.

Modifications at the Carboxylic Acid Group

Beyond ester and amide formation, the carboxylic acid group can be transformed into a variety of other functional groups, fundamentally altering the chemical nature of the molecule. Standard organic synthesis techniques allow for several key modifications:

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation removes the acidic proton and introduces a hydroxyl group capable of forming different types of intermolecular interactions.

Conversion to Nitriles: The synthesis of nicotinic acids often proceeds from the hydrolysis of a corresponding nicotinonitrile (-C≡N). mdpi.comgoogle.comgoogle.com This implies that the reverse reaction is also a viable synthetic pathway. Dehydration of the primary amide derivative (formed from the carboxylic acid) using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride can yield the nitrile.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl halide is a versatile intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.

O-Trifluoromethylation: A more specialized modification is the direct conversion of the carboxylic acid to a trifluoromethyl ester (-COOCF₃). This can be achieved through reactions with specific trifluoromethylating agents, offering a way to introduce a CF₃ group into the ester functionality. chemrevlett.com

Ring-Expanded or Ring-Contracted Analogs

Modification of the central pyridine (B92270) ring system through ring expansion or contraction represents a more complex synthetic challenge but offers access to novel heterocyclic scaffolds with distinct three-dimensional shapes and properties.

Ring Expansion reactions can transform the six-membered pyridine ring into larger seven-, eight-, or nine-membered heterocyclic systems like azepines or azocines. mdpi.com Several classical and modern synthetic methods are applicable for the ring expansion of six-membered heterocycles:

Rearrangement Reactions: Methods like the Tiffeneau–Demjanov, Schmidt, or Beckmann rearrangements can be employed to insert an atom into the ring structure, leading to an expanded ring. mdpi.com

Palladium-Catalyzed Ring Expansion: Modern catalytic methods have been developed for such transformations. For example, a palladium-catalyzed ring-expansion reaction of trifluoromethyl-substituted benzoxazinones with 2-methylidenetrimethylene carbonate has been reported to efficiently produce eight-membered trifluoromethyl benzoxazocines. rsc.org This type of strategy could potentially be adapted to pyridine-based systems.

Ring Contraction to form five-membered rings is generally less common for aromatic heterocycles like pyridine but can be achieved under specific conditions, often involving photochemical rearrangements or complex multi-step sequences. These transformations would lead to analogs based on pyrrole (B145914) or other five-membered heterocycles. The synthesis of α,α-disubstituted amino acids containing five- or six-membered carbocyclic rings has been explored to investigate the effect of ring size on peptide properties, highlighting the interest in such structural modifications. nih.gov

Isosteric Replacements of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a critical substituent that significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule. Replacing this group with other chemical moieties of similar size or electronic character—a concept known as isosteric or bioisosteric replacement—is a powerful strategy in medicinal chemistry to fine-tune a compound's profile. researchgate.net

The -CF₃ group is strongly electron-withdrawing and sterically larger than a methyl group, with a size considered closer to an ethyl or isopropyl group. researchgate.net Potential isosteric replacements can be chosen to mimic its steric bulk, electronic effect, or both.

Common isosteres for the trifluoromethyl group include:

Pentafluorosulfanyl (-SF₅): This group is larger than -CF₃ but has a similar, albeit stronger, electron-withdrawing effect. nih.gov

Trifluoromethoxy (-OCF₃): This group is also strongly electron-withdrawing. Studies have shown that in some heterocyclic systems, a -OCF₃ derivative can be a closer biochemical match to a -CF₃ lead structure than a -SF₅ analog. nih.gov

Nitro (-NO₂): The nitro group is a very strong electron-withdrawing group and is sometimes used as a replacement for -CF₃, although its steric and electronic profiles are quite different. nih.govnih.gov

Alkyl Groups: Simple alkyl groups like methyl (-CH₃), ethyl (-CH₂CH₃), or isopropyl (-CH(CH₃)₂) can be used to replace the -CF₃ group to reduce its electron-withdrawing nature and modulate lipophilicity. researchgate.net

Other Haloalkyl Groups: Groups like the difluoromethyl (-CF₂H) group can serve as an alternative, offering a moderated electron-withdrawing effect compared to the -CF₃ group. bldpharm.com

The choice of an isosteric replacement can lead to surprising structure-activity relationship results, as both steric and electronic features contribute significantly to a molecule's interactions with biological targets. nih.gov

Table 3: Comparison of Potential Isosteric Replacements for the Trifluoromethyl Group

Group Relative Size Electronic Effect Key Features
-CF₃ (Trifluoromethyl) Reference Strongly Electron-Withdrawing High lipophilicity, metabolic stability
-SF₅ (Pentafluorosulfanyl) Larger Very Strongly Electron-Withdrawing Sterically demanding, highly lipophilic
-OCF₃ (Trifluoromethoxy) Similar Strongly Electron-Withdrawing Can be a close biochemical match to -CF₃
-NO₂ (Nitro) Smaller Very Strongly Electron-Withdrawing Strong H-bond acceptor, polar
-CH(CH₃)₂ (Isopropyl) Similar/Larger Electron-Donating Lipophilic, no H-bond accepting capacity
-CF₂H (Difluoromethyl) Smaller Moderately Electron-Withdrawing Retains some properties of -CF₃ with less impact

Mechanistic Investigations of Reactions Involving 4 Amino 6 Trifluoromethyl Nicotinic Acid

Studies of Transformation Mechanisms of Functional Groups

Detailed mechanistic studies on the transformation of the amino and carboxylic acid functional groups of 4-Amino-6-(trifluoromethyl)nicotinic acid are not present in the current body of scientific literature. Understanding these mechanisms is critical for the further derivatization of this molecule to create novel compounds with potential applications in pharmaceuticals and agrochemicals.

Areas requiring investigation include:

Amine Group Reactivity: The influence of the trifluoromethyl and carboxylic acid groups on the nucleophilicity and basicity of the amino group has not been quantitatively studied. Mechanistic details of reactions such as acylation, alkylation, and diazotization of the amino group in this specific electronic environment are unknown.

Carboxylic Acid Group Reactivity: Similarly, the impact of the amino and trifluoromethyl groups on the acidity and electrophilicity of the carboxylic acid group has not been elucidated. Mechanistic pathways for esterification, amidation, and reduction of the carboxylic acid have not been specifically investigated for this compound.

Role of Catalysis in Enhancing Selectivity and Efficiency

While catalysis is a cornerstone of modern organic synthesis, there is a lack of specific research on the role of catalysts in reactions involving this compound. The development of catalytic methods would be highly beneficial for improving the efficiency, selectivity, and sustainability of synthetic processes involving this compound.

Specific areas for future research include:

Catalyst Screening and Optimization: There are no published reports on the systematic screening of catalysts for key transformations, such as C-N bond formation to introduce the amino group or C-C coupling reactions to modify the pyridine (B92270) core.

Catalytic Cycle Elucidation: For any identified catalytic system, a detailed investigation of the catalytic cycle would be necessary. This would involve identifying the active catalytic species, substrate-catalyst interactions, and all intermediate steps, including oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions. For example, in rhodium-catalyzed C-H amination reactions, transient nitrenoid intermediates have been implicated and studied, but similar investigations for the synthesis or modification of this compound are absent. stanford.edu

Kinetic Studies of Relevant Reactions

Kinetic analysis is a powerful tool for understanding reaction mechanisms, yet no kinetic studies have been published for reactions involving this compound. Such studies would provide quantitative data on reaction rates and the factors that influence them.

The following kinetic data is currently unavailable:

Rate Laws: The determination of the reaction order with respect to each reactant would provide insight into the molecularity of the rate-determining step.

Rate Constants: The measurement of rate constants (k) under various conditions (e.g., temperature, concentration, solvent) would allow for a quantitative comparison of reaction efficiencies.

Activation Parameters: The determination of activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from temperature-dependent kinetic studies would provide a deeper understanding of the transition state and the energetic demands of the reaction.

Based on a comprehensive search of publicly available scientific literature and databases, detailed experimental spectroscopic data required to fully construct the article as per the specified outline for this compound (CAS: 1256821-57-4) is not available.

While the molecular formula (C7H5F3N2O2) and molecular weight (206.12 g/mol ) are established, the specific, in-depth research findings and data for advanced 1D/2D NMR and MS/MS analysis are not published in accessible resources.

Constructing the requested article with the mandatory inclusion of detailed data tables and specific research findings for each subsection of the outline is therefore not possible without the primary experimental data. Generating such data would constitute fabrication and would not meet the required standards of scientific accuracy.

To fulfill the user's request, access to proprietary research data or the original experimental spectra for this compound would be necessary.

Advanced Spectroscopic and Structural Analysis Methodologies

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Amino-6-(trifluoromethyl)nicotinic acid is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH2), the carboxylic acid group (-COOH), the trifluoromethyl group (-CF3), and the pyridine (B92270) ring.

The amino group typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. mdpi.com The carboxylic acid group presents a broad O-H stretching band, usually centered around 3000 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. researchgate.net The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the region of 1100-1300 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch (asymmetric and symmetric)3300-3500
Carboxylic Acid (-COOH)O-H stretch2500-3300 (broad)
Carboxylic Acid (-COOH)C=O stretch1700-1725
Pyridine RingC=C and C=N stretch1400-1600
Trifluoromethyl (-CF₃)C-F stretch1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO). The wavelength and intensity of absorption are dependent on the extent of conjugation in the molecule.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions. The pyridine ring, along with the amino and carboxylic acid substituents, forms a conjugated system. The spectrum of nicotinic acid, a related compound, shows characteristic peaks at approximately 213 nm and 261 nm in an acidic solution. starna.com The presence of the amino group, a strong electron-donating group, and the trifluoromethyl group, an electron-withdrawing group, on the pyridine ring of the title compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid. This is due to the extension of the conjugated system and the modification of the energy levels of the molecular orbitals.

Table 2: Expected UV-Vis Absorption Maxima for this compound
Electronic TransitionExpected Wavelength Range (nm)Notes
π → π200-400Associated with the conjugated pyridine ring system.
n → π> 300Involves non-bonding electrons on nitrogen and oxygen atoms.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

In the solid state, it is anticipated that the carboxylic acid groups will form hydrogen-bonded dimers, a common structural motif for carboxylic acids. researchgate.net The amino group can also participate in hydrogen bonding, acting as a donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as acceptors. These intermolecular hydrogen bonds are expected to play a crucial role in the formation of a stable, three-dimensional crystal lattice. The trifluoromethyl group, while not typically involved in strong hydrogen bonding, can influence the crystal packing through dipole-dipole interactions.

Table 3: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeParticipating Functional GroupsSignificance
Hydrogen Bonding-COOH with -COOH, -NH₂ with N (ring) or O (carboxyl)Primary determinant of crystal packing.
π-π StackingPyridine ringsContributes to the stability of the crystal lattice.
Dipole-Dipole Interactions-CF₃ groupsInfluences the overall molecular arrangement.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a specialized technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in a substituent.

Should such chiral derivatives be prepared, ECD spectroscopy would be an invaluable tool for determining their absolute configuration. The experimental ECD spectrum, which shows positive or negative bands corresponding to the electronic transitions, can be compared with a theoretically calculated spectrum for a known configuration (R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the chiral center. This technique is particularly powerful when single crystals suitable for X-ray crystallography cannot be obtained.

Computational and Theoretical Chemistry Studies of 4 Amino 6 Trifluoromethyl Nicotinic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com For 4-Amino-6-(trifluoromethyl)nicotinic acid, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO is largely localized on the electron-donating amino group and the pyridine (B92270) ring, while the LUMO may be influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups.

The HOMO-LUMO energy gap is a key reactivity descriptor, indicating the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org Other descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, would also be calculated to provide a quantitative measure of the molecule's reactivity profile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data helps confirm the structure of the synthesized molecule.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists. For instance, studies on similar molecules like nicotinic acid have successfully correlated calculated frequencies with experimental IR and Raman bands. researchgate.net This analysis would help assign the peaks in an experimental spectrum of this compound to specific molecular motions.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve simulating its synthesis or its participation in further chemical transformations.

Researchers would map the potential energy surface of the reaction, identifying the structures of reactants, products, and any intermediates. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing information about the reaction rate. Such studies would elucidate the step-by-step mechanism of reactions involving this compound.

Solvation Effects and pKa Prediction for the Carboxylic Acid and Amino Groups

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects.

Solvation Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models would be used to calculate the geometry and electronic structure of this compound in different solvents, showing how its properties change from the gas phase to a solution.

pKa Prediction: The pKa is a measure of the acidity of a functional group. Computational methods can predict the pKa of the carboxylic acid and the protonated amino group of the target molecule. This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often water. Accurate pKa prediction is vital for understanding the molecule's behavior in biological systems and for designing drug candidates, as the charge state of a molecule affects its solubility, absorption, and interaction with biological targets. For 6-(Trifluoromethyl)nicotinic acid, a predicted pKa of 2.96 has been reported. chemicalbook.com A similar calculation for the 4-amino derivative would be crucial for its characterization.

4 Amino 6 Trifluoromethyl Nicotinic Acid As a Synthetic Building Block in Complex Molecule Synthesis

Utilization in Multi-Step Organic Synthesis

The application of 4-amino-6-(trifluoromethyl)nicotinic acid as a starting material in multi-step organic synthesis is primarily driven by the reactivity of its constituent functional groups. The carboxylic acid moiety can readily undergo esterification or amidation reactions, while the amino group can participate in N-alkylation, N-arylation, and acylation reactions. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution at specific positions.

While specific, multi-step synthetic pathways starting directly from this compound are not extensively documented in publicly available literature, the synthesis of related 2-(trifluoromethyl)nicotinic acid derivatives highlights the potential synthetic routes this class of compounds can undergo. nih.gov The general strategies often involve the initial protection of one of the functional groups, followed by the modification of the other, and subsequent deprotection and further derivatization. This sequential functionalization is a cornerstone of multi-step synthesis, allowing for the controlled and precise construction of complex molecular architectures.

Strategies for Incorporating the Nicotinic Acid Moiety into Target Molecules

The incorporation of the this compound moiety into larger, target molecules can be achieved through several well-established synthetic strategies. These strategies primarily leverage the reactivity of the carboxylic acid and amino functional groups.

Amide Bond Formation: One of the most common methods for incorporating this nicotinic acid derivative is through the formation of an amide bond. The carboxylic acid can be activated using standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents (e.g., HOBt, HATU), and then reacted with a primary or secondary amine to form the corresponding amide. This approach is widely used in the synthesis of biologically active compounds, including potential enzyme inhibitors and receptor modulators.

Esterification: The carboxylic acid can also be converted into an ester by reaction with an alcohol under acidic or basic conditions. This strategy is useful for modifying the solubility and pharmacokinetic properties of the target molecule or for introducing a handle for further functionalization.

N-Functionalization: The amino group provides a key site for modification. It can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups, thereby expanding the molecular diversity. Acylation of the amino group with acid chlorides or anhydrides is another straightforward method for introducing various substituents.

A study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives demonstrated the synthesis of a series of compounds by reacting the carboxylic acid with various phenols and amines using EDC and HOBt, showcasing the utility of these coupling strategies. mdpi.com

Development of Diverse Molecular Scaffolds Utilizing Its Functional Groups

The trifunctional nature of this compound allows for its use in the development of a wide array of molecular scaffolds. The combination of an aromatic amine, a carboxylic acid, and a trifluoromethyl-substituted pyridine ring in one molecule provides a unique platform for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Fused Heterocyclic Systems: The amino and carboxylic acid groups can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of pyridopyrimidines, pyridoxazines, or other related fused scaffolds. The synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions of aminoalkynes with carbonyls illustrates the general principles that could be applied. mdpi.com

Substituted Pyridine Derivatives: By selectively functionalizing the amino and carboxylic acid groups, a large number of substituted pyridine derivatives can be generated. These derivatives can serve as ligands for metal complexes or as key intermediates in the synthesis of more complex molecules. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds. atomfair.com

The following table illustrates the potential for generating diverse scaffolds based on the reactivity of the functional groups of this compound:

Functional GroupReaction TypePotential Resulting Scaffold
Carboxylic AcidAmidationSubstituted Nicotinamides
Carboxylic AcidEsterificationNicotinate (B505614) Esters
Amino GroupN-AlkylationN-Alkyl-4-aminonicotinic acid derivatives
Amino GroupN-ArylationN-Aryl-4-aminonicotinic acid derivatives
Amino & Carboxylic AcidIntramolecular CyclizationFused Pyridine Heterocycles

Applications in the Construction of Advanced Intermediates

This compound and its derivatives are valuable as advanced intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The trifluoromethyl group is a common motif in many modern drugs due to its ability to improve metabolic stability, binding affinity, and bioavailability. atomfair.com

While direct examples of marketed drugs synthesized from this specific isomer are not readily apparent, the broader class of trifluoromethyl-substituted nicotinic acids are known to be key intermediates. For instance, 4-(trifluoromethyl)nicotinic acid is an important intermediate for the insecticide flonicamid. google.com The presence of the amino group in the 4-position of the title compound offers an additional point of diversification, making it a potentially more versatile intermediate for a wider range of target molecules.

The synthesis of complex bioactive molecules often involves the coupling of several advanced intermediates. This compound, with its multiple functional groups, can be readily elaborated into more complex structures that can then be used in the final steps of a total synthesis. For example, the carboxylic acid could be converted to a hydroxymethyl group or an aldehyde, further expanding its synthetic utility.

Future Research Directions for 4 Amino 6 Trifluoromethyl Nicotinic Acid Chemistry

Development of More Sustainable and Greener Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and generates significant waste. Future research will prioritize the development of environmentally benign methods for synthesizing 4-Amino-6-(trifluoromethyl)nicotinic acid.

Key areas of focus include:

Biocatalysis: Utilizing enzymes like nitrilases or dehydrogenases to perform specific transformations under mild, aqueous conditions. frontiersin.orgnih.gov Enzymatic processes can offer high selectivity and reduce the need for hazardous reagents and solvents. nih.gov For instance, engineered enzymes have been successfully used to synthesize chiral amino acids from sustainable biomass-derived precursors, a principle that could be adapted for aminonicotinic acid derivatives. frontiersin.org

Alternative Energy Sources: Methodologies like ultrasound-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional methods. nih.govmdpi.com This approach aligns with the principles of green chemistry by improving energy efficiency.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product. google.com This involves minimizing the use of protecting groups and choosing reactions that generate minimal byproducts.

Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives such as ionic liquids or water-based systems.

Synthesis StrategyKey AdvantagesRelevant Precursor/Analogue
Biocatalysis High selectivity, mild reaction conditions, reduced waste. frontiersin.orgnih.govNicotinic Acid from 3-cyanopyridine. nih.gov
Ultrasound-Assisted Reduced reaction times, higher yields, energy efficiency. nih.govFluorinated Pyridinium Salts. nih.gov
High Atom Economy Minimizes waste, cost-effective. google.com4-Trifluoromethyl Nicotinic Acid. google.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electronic properties of this compound, influenced by the electron-donating amino group and electron-withdrawing trifluoromethyl and carboxylic acid groups, suggest a rich and underexplored reactivity profile. Future research will focus on leveraging modern catalytic methods to functionalize this core structure.

Promising research avenues include:

C-H Bond Functionalization: Developing catalytic systems, such as those based on rhodium(III) or silver(II), to directly modify the C-H bonds on the pyridine (B92270) ring. nih.govresearchgate.net This allows for the late-stage introduction of new functional groups without the need for pre-functionalized starting materials, offering a more efficient route to novel derivatives. nih.govacs.org

Cross-Coupling Reactions: Utilizing the existing functional groups (amino and carboxylic acid) as handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

Decarboxylative Functionalization: Exploring the conversion of the carboxylic acid group into other functionalities through catalytic decarboxylation, thereby expanding the synthetic utility of the molecule.

Design and Synthesis of Advanced Functional Materials Precursors

The inherent properties of the trifluoromethyl group, such as high thermal stability, lipophilicity, and unique electronic characteristics, make this compound an attractive building block for advanced materials.

Future work in this area could involve:

Polymer Chemistry: Incorporating the molecule as a monomer into high-performance polymers. The trifluoromethyl group could enhance thermal resistance, chemical stability, and optical properties.

Metal-Organic Frameworks (MOFs): Using the carboxylic acid moiety as a linker to construct novel MOFs. The amino and trifluoromethyl groups would decorate the pores of the framework, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Organic Electronics: Synthesizing derivatives for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the fluorinated pyridine core could be advantageous. The compound serves as a versatile building block for pharmaceuticals and agrochemicals, with its unique electronic properties enhancing bioavailability and metabolic stability in drug candidates. atomfair.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key future direction.

Potential benefits include:

Improved Safety: Handling potentially hazardous reagents or reactive intermediates is safer in the small, controlled environment of a flow reactor.

Reaction Optimization: Automated platforms allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading) to rapidly identify optimal synthetic protocols.

On-Demand Synthesis: The ability to produce specific quantities of the compound or its derivatives as needed, which is particularly valuable for creating libraries of compounds for drug discovery. This approach facilitates rapid analogue synthesis for structure-activity relationship (SAR) studies.

PlatformKey AdvantagesPotential Application in Synthesis
Flow Chemistry Enhanced safety, precise control of temperature/pressure, easy scalability.Nitration, fluorination, or hydrolysis steps.
Automated Synthesis High-throughput optimization, rapid library generation.Derivative synthesis for SAR studies.

Advanced Spectroscopic Method Development for In Situ Reaction Monitoring

To optimize and control the synthesis of complex molecules like this compound, real-time monitoring of reaction progress is essential. Future research will focus on developing and applying advanced spectroscopic techniques for this purpose.

Key technologies to be explored are:

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful tool. It can be used to monitor the consumption of starting materials and the formation of fluorinated products and intermediates with high sensitivity and a clean spectral background.

In Situ IR and Raman Spectroscopy: Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time data on the concentration of key chemical species throughout a reaction, enabling detailed kinetic analysis and mechanism elucidation. Infrared spectroscopy has been effectively used to characterize acidic sites on catalysts using pyridine-based molecules. rsc.org

Process Analytical Technology (PAT): Integrating these spectroscopic methods into a PAT framework will enable robust process control, ensuring consistent product quality and yield, particularly in flow chemistry and large-scale manufacturing settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound often involves halogenation and amination of trifluoromethylpyridine precursors. For example, intermediates like 4-bromo-6-chloropyridin-2-amine can be functionalized via nucleophilic substitution with ammonia under controlled temperature (e.g., 60–80°C) to introduce the amino group . Yield optimization requires careful selection of catalysts (e.g., copper iodide for Buchwald-Hartwig amination) and inert atmospheres to prevent decomposition. Purity (>97%) is achieved via recrystallization in methanol or column chromatography using silica gel .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 19^{19}F NMR are critical for confirming the trifluoromethyl group and pyridine ring substitution pattern. The trifluoromethyl group appears as a singlet near δ -62 ppm in 19^{19}F NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 206.12 (C7_7H5_5F3_3N2_2O2_2) with fragmentation patterns matching pyridine derivatives .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar pyridine core .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials. Degradation products (e.g., hydrolyzed carboxylic acids) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity in enzymatic studies?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In glucokinase activation studies (e.g., PF 04991532, a related compound), the group increases hepatoselectivity by modulating hydrogen bonding with active-site residues. Computational docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding affinity changes (ΔG values) .

Q. What strategies mitigate racemization and hydrolytic instability during amide bond formation in derivatives of this compound?

  • Methodological Answer : Racemization-prone α-aryl carboxylates require T3P (propylphosphonic anhydride)-mediated coupling under mild conditions (0–5°C, pH 7–8). Hydrolytic instability is addressed via steric hindrance (e.g., bulky cyclopentyl groups) and low-temperature isolation (<10°C) to preserve labile amides .

Q. How can researchers analyze metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Radiolabeled 14^{14}C or 3^{3}H isotopes track hepatic metabolism. LC-MS/MS identifies primary metabolites (e.g., glucuronide conjugates) in rodent plasma. Tissue distribution ratios (liver-to-pancreas >50:1) are quantified via scintillation counting .

Q. What computational methods predict the pKa and solubility of this compound for drug formulation?

  • Methodological Answer :

  • pKa Prediction : Use MarvinSketch or ACD/Labs with Hammett constants for trifluoromethyl groups (σm_m = 0.43). Experimental validation via potentiometric titration in DMSO/water mixtures .
  • Solubility : COSMO-RS simulations correlate with experimental data (e.g., 0.00858 mmHg vapor pressure at 25°C). Microsomal stability assays in pH 7.4 buffer guide formulation strategies .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (146–148°C vs. 150°C decomposition): How should researchers validate thermal properties?

  • Methodological Answer : Differential scanning calorimetry (DSC) under nitrogen flow resolves decomposition vs. melting events. Contradictions arise from polymorphic forms; recrystallization in acetonitrile vs. methanol produces distinct crystal habits .

Q. Conflicting NMR data for trifluoromethylpyridine derivatives: What experimental controls ensure accuracy?

  • Methodological Answer : Internal standards (e.g., CFCl3_3 for 19^{19}F NMR) and deuterated solvents (DMSO-d6_6) minimize shifts. Compare with reference spectra from authenticated samples (e.g., Kanto Reagents catalog) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.